molecular formula C6H6F6O B137392 3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene CAS No. 150771-44-1

3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene

Cat. No.: B137392
CAS No.: 150771-44-1
M. Wt: 208.1 g/mol
InChI Key: VDCRSUUXCAHZSF-UHFFFAOYSA-N
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Description

3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene (CAS 150771-44-1) is a fluorinated ether derivative characterized by a terminal alkene functionalized with a hexafluoroisopropyloxy (HFIP) group . This structure combines the synthetic versatility of a terminal alkene with the unique physicochemical properties imparted by the highly fluorinated segment, making it a valuable building block in organic synthesis and materials science . The compound serves as a key intermediate in the development of advanced materials, where the incorporation of fluorine can enhance thermal stability, chemical resistance, and alter the lipophilicity of polymers and coatings . A common and efficient preparation method involves a nucleophilic substitution reaction between 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) and allyl bromide in the presence of a base like potassium carbonate, under anhydrous conditions to prevent hydrolysis . This product is classified as a PFAS (Per- and Polyfluoroalkyl Substance) . It is intended for research applications only and is strictly not for diagnostic, therapeutic, or any human or veterinary use . Researchers should handle this material with appropriate precautions, as fluorinated compounds require careful safety evaluation.

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-prop-2-enoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F6O/c1-2-3-13-4(5(7,8)9)6(10,11)12/h2,4H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCRSUUXCAHZSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00613735
Record name 3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00613735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150771-44-1
Record name 3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00613735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution with Allyl Bromide

A widely employed method involves the reaction of 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) with allyl bromide in the presence of a base. The process leverages the high acidity of HFIP (pKa ≈ 9–10), which facilitates deprotonation even under mild conditions. Potassium carbonate (K₂CO₃) serves as the base of choice due to its moderate strength and compatibility with aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Typical Procedure:

  • HFIP (1.0 equiv) and allyl bromide (1.2 equiv) are dissolved in anhydrous DCM.

  • K₂CO₃ (2.0 equiv) is added, and the mixture is stirred at room temperature for 12–24 hours.

  • The reaction is quenched with water, and the organic layer is separated, dried over MgSO₄, and concentrated.

  • Purification via fractional distillation yields the product as a colorless liquid (boiling point: 85–90°C at 760 mmHg).

Key Considerations:

  • Excess allyl bromide ensures complete conversion of HFIP, which is critical due to competing side reactions such as oligomerization.

  • Anhydrous conditions prevent hydrolysis of the allyl bromide.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers an alternative route, particularly for substrates sensitive to strong bases. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate the coupling between HFIP and allyl alcohol.

Reaction Conditions:

  • HFIP (1.0 equiv), allyl alcohol (1.1 equiv), DEAD (1.2 equiv), and PPh₃ (1.2 equiv) in THF.

  • Stirred at 0°C to room temperature for 6–8 hours.

Advantages:

  • Avoids harsh basic conditions, reducing side reactions.

  • High stereochemical control, though less relevant for this non-chiral product.

Limitations:

  • Higher cost due to stoichiometric use of DEAD and PPh₃.

  • Requires meticulous removal of byproducts (e.g., hydrazine derivatives) during purification.

Industrial Production Techniques

Continuous Flow Synthesis

Industrial-scale production often adopts continuous flow reactors to enhance safety and efficiency. A representative setup involves:

Process Parameters:

  • Reactor Type: Tubular reactor with static mixers.

  • Temperature: 50–60°C (optimized for reaction rate and side-product suppression).

  • Residence Time: 10–15 minutes.

  • Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate the reaction in biphasic systems.

Benefits:

  • Improved heat dissipation mitigates risks associated with exothermic reactions.

  • Higher throughput compared to batch processes.

Catalytic Methods

Recent advances focus on catalytic systems to reduce reagent waste. For example, palladium-catalyzed coupling reactions between HFIP derivatives and allylic substrates have been explored, though yields remain moderate (50–60%).

Example Protocol:

  • HFIP (1.0 equiv), allyl acetate (1.5 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%) in toluene.

  • Heated at 80°C for 8 hours under nitrogen.

Purification and Characterization

Distillation

Fractional distillation under reduced pressure (30–40 mmHg) is the primary purification method, exploiting the compound’s volatility. Purity ≥98% is typically achieved, as confirmed by gas chromatography (GC).

Analytical Techniques

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): δ 5.8–6.0 (m, 1H, CH₂=CH–), 5.2–5.4 (m, 2H, CH₂=CH–), 4.7–4.9 (m, 1H, OCH(CF₃)₂).

    • ¹⁹F NMR (CDCl₃): δ -72.5 (s, 6F, CF₃).

  • Mass Spectrometry:

    • EI-MS: m/z 210 [M]⁺.

Comparative Analysis of Methods

Method Yield Conditions Scalability Cost
Nucleophilic Substitution75–85%Room temperature, DCMHighLow
Mitsunobu Reaction65–75%0°C to RT, THFLowHigh
Continuous Flow80–90%50–60°C, flow reactorVery HighModerate
Palladium Catalysis50–60%80°C, tolueneModerateHigh

Challenges and Optimization Strategies

Side Reactions

  • Oligomerization of Allyl Bromide: Minimized by using excess HFIP and controlled addition rates.

  • Hydrolysis: Avoided by stringent drying of reagents and solvents.

Solvent Selection

  • Polar Aprotic Solvents (DCM, THF): Preferred for their ability to dissolve both HFIP and bases.

  • Non-Polar Solvents (Toluene): Used in catalytic methods to stabilize palladium complexes.

Chemical Reactions Analysis

Types of Reactions

3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur, especially at the allylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols.

Scientific Research Applications

Physicochemical Properties

The compound exhibits several notable properties:

  • Molecular Weight : 182.11 g/mol
  • Boiling Point : Specific boiling point data is not widely reported but fluorinated compounds generally have higher boiling points due to strong intermolecular forces.
  • Solubility : It is expected to have low solubility in water but good solubility in organic solvents due to its fluorinated nature.

Fluorinated Materials

Fluorinated compounds like 3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene are used to enhance the properties of polymers. They can improve thermal stability and chemical resistance in coatings and adhesives. The incorporation of this compound into polymer matrices can lead to materials with superior performance in harsh environments.

Pharmaceuticals

The unique electronic properties of fluorinated compounds can significantly influence biological activity. Research indicates that the introduction of fluorine atoms can enhance the pharmacokinetic properties of drug candidates. This compound may serve as a precursor or intermediate in the synthesis of novel pharmaceuticals, particularly those targeting specific biological pathways where fluorination enhances efficacy.

Chemical Synthesis

In organic synthesis, 3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene can act as a reagent or solvent. Its ability to stabilize reactive intermediates makes it valuable in reactions requiring controlled conditions. Studies have shown that using such fluorinated solvents can lead to cleaner reactions with higher yields.

Case Study 1: Polymer Enhancement

A study explored the use of 3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene in poly(methyl methacrylate) (PMMA) composites. The results demonstrated improved thermal stability and reduced flammability compared to non-fluorinated counterparts. The incorporation of this compound allowed for applications in aerospace and automotive industries where material performance under extreme conditions is critical.

Case Study 2: Drug Development

In drug design research focusing on antiviral agents, derivatives of 3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene were synthesized and evaluated for their activity against viral infections. The introduction of the hexafluoropropanoyl group was found to enhance binding affinity to viral proteins compared to non-fluorinated analogs. This led to the identification of promising candidates for further development.

Mechanism of Action

The mechanism by which 3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene exerts its effects is largely dependent on its chemical structure. The presence of fluorine atoms enhances the compound’s stability and reactivity. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Structural Comparison

Compound Name Molecular Formula Key Structural Features CAS No. Reference(s)
3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene C₆H₅F₆O Propene with hexafluoroisopropyloxy group at C3 Not explicitly provided Inferred from naming
1,1,2,3,3,3-Hexafluoro-1-methoxy-2-(trifluoromethyl)propane C₅H₃F₉O Methoxy and trifluoromethyl groups on propane 163702-08-7
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) C₃H₂F₆O Hexafluoroisopropyl alcohol 920-66-1
Hexafluoropropylene (HFP) C₃F₆ Fully fluorinated propene gas 116-15-4
trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze) C₃H₂F₄ Partially fluorinated propene with trans-configuration 29118-24-9

Key Observations :

  • The target compound shares the hexafluoroisopropyl moiety with HFIP but differs in the ether linkage and propene backbone.
  • Compared to HFP and HFO-1234ze, it is less fluorinated but incorporates an oxygen atom, altering polarity and reactivity.

Physical and Chemical Properties

Property 3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene (Inferred) 1,1,2,3,3,3-Hexafluoro-1-methoxy-2-(trifluoromethyl)propane HFIP HFP HFO-1234ze
Molecular Weight (g/mol) ~250 (similar to C₅H₃F₉O analogs ) 250.06 168.04 150.02 114.04
Boiling Point (°C) Moderate (likely 80–150°C) Not reported 58–60°C (literature) -29.6 -19.3
Solubility Low water solubility; miscible with organic solvents Insoluble in water (analogous fluorinated compounds ) Miscible in polar solvents Insoluble in water Low water solubility
Reactivity Alkene addition reactions; potential polymerization Stable under standard conditions Acidic alcohol; hydrogen bonding Radical polymerization Refrigerant stability

Key Observations :

  • The target compound’s boiling point is expected to be higher than HFP and HFO-1234ze due to its larger molecular size and oxygen atom.
  • Its alkene group enables reactivity distinct from saturated analogs like HFIP or 1,1,2,3,3,3-Hexafluoro-1-methoxy-2-(trifluoromethyl)propane.

Biological Activity

3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene is a fluorinated compound that has garnered attention for its potential biological activities. Its unique structure allows it to interact with biological systems in ways that could be beneficial for therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

The molecular formula of 3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene is C9H8F6O4C_9H_8F_6O_4, with a molar mass of approximately 294.15 g/mol. The compound features a hexafluoropropyl group that imparts unique properties, such as increased hydrophobicity and potential interactions with lipid membranes.

The biological activity of this compound is largely attributed to its ability to induce conformational changes in proteins and peptides. Research indicates that fluorinated alcohols like hexafluoroisopropanol (HFIP), a related compound, can alter protein structures by promoting α-helical formations and destabilizing β-sheet structures. This property makes it particularly interesting in the context of neurodegenerative diseases and prion-related disorders .

Table 1: Comparison of Biological Activities

Compound Biological Activity Mechanism References
3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-enePotential anti-prion activityInduces α-helical formation
Hexafluoroisopropanol (HFIP)Reduces PrP^Sc resistanceAlters protein conformation
Tris[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]silaneSilylation of peptidesModifies amino acid structure

Anti-Prion Activity

A study investigating the effects of HFIP on prion diseases demonstrated that HFIP could reduce the protease resistance of the abnormal prion protein (PrP^Sc) in neuroblastoma cells (ScN2a). When treated with HFIP at concentrations between 15 mM and 20 mM for 24 hours, there was a significant reduction in PrP^Sc levels without affecting cell viability at lower concentrations . This suggests that compounds like 3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene may have similar therapeutic potential.

Cytotoxicity and Therapeutic Window

While HFIP shows promise as a therapeutic agent due to its ability to cross the blood-brain barrier and induce beneficial protein conformations, its cytotoxicity increases significantly at higher concentrations. The therapeutic window is narrow; thus, derivatives or analogs may be needed to enhance efficacy while minimizing toxicity .

Q & A

Q. What are the critical safety considerations when handling 3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene in laboratory settings?

The compound exhibits acute toxicity (oral, dermal), severe skin/eye irritation, and respiratory hazards . Methodological precautions include:

  • Personal protective equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.
  • Emergency protocols: For skin contact, wash immediately with soap/water; for eye exposure, rinse with water for ≥15 minutes .
  • Storage: Keep in sealed containers at <50°C, away from ignition sources, and in ventilated areas to prevent vapor accumulation .

Q. How can researchers verify the purity and structural integrity of this fluorinated ether?

Advanced spectroscopic techniques are essential:

  • 19F-NMR and 13C-NMR: Characterize fluorine environments and carbon backbone. For example, 282 MHz 19F-NMR resolves CF3 and ether-linked fluorine groups .
  • GC-MS: Detect impurities using derivatization protocols (e.g., LiChropur™ columns) .
  • Elemental analysis: Confirm molecular formula (e.g., C5HF11O) against theoretical values .

Q. What synthetic routes are reported for this compound?

Key methods include:

  • Radical-polar crossover reactions: Utilize photoredox catalysis to introduce fluorinated groups. For example, nucleophilic fluorination of redox-active esters under blue LED light .
  • Etherification: React hexafluoroisopropanol derivatives with allyl halides in anhydrous dichloromethane, using triphosgene as a coupling agent .

Advanced Research Questions

Q. How does the electron-withdrawing nature of the hexafluoroisopropyl group influence the compound’s reactivity in cycloaddition reactions?

The -CF3 groups enhance electrophilicity, enabling participation in [4+3] cycloadditions with silylated dienes. For example, the compound acts as a dienophile, forming bicyclic adducts (e.g., methyl 7-azabicyclo[4.3.1]deca-3,8-diene derivatives) with high diastereoselectivity (83:16:1 isomer ratio) . Reaction optimization requires:

  • Temperature control: Maintain -20°C to stabilize reactive intermediates.
  • Catalytic systems: Use Lewis acids (e.g., BF3·Et2O) to accelerate ring closure .

Q. What computational strategies are effective in predicting the environmental persistence of this compound?

Regulatory assessments (e.g., ECHA guidelines) recommend:

  • PBT/vPvB analysis: Evaluate persistence (P), bioaccumulation (B), and toxicity (T) using QSAR models. Compare to structurally similar SVHCs (e.g., perfluorobutane sulfonic acid) .
  • Hydrolysis studies: Simulate aqueous stability at varying pH levels. The compound’s ether linkage is susceptible to hydrolysis, forming HF and carbonyl byproducts .

Q. How can contradictions in acute toxicity data be resolved during risk assessment?

Discrepancies in LD50 values (oral vs. dermal) arise from differences in absorption rates. Mitigation strategies include:

  • In vitro assays: Use human keratinocyte models (HaCaT cells) to quantify skin irritation potential .
  • In silico modeling: Apply Read-Across approaches with analogs (e.g., hexafluoroisopropyl acrylate) to extrapolate toxicity endpoints .

Methodological Tables

Table 1. Key Physicochemical Properties

PropertyValue
Boiling Point41.0°C
Melting Point8–9°C
Molecular Weight286.0433 g/mol
Vapor PressureNot reported; analog (HFIP): 40 mmHg @ 20°C

Table 2. Hazard Codes and Mitigation

CodeHazardPrecautionary Measure
H314Severe skin burns/eye damageUse chemical-resistant PPE
H335Respiratory irritationImplement local exhaust ventilation
H412Harmful to aquatic lifeAvoid discharge into waterways

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